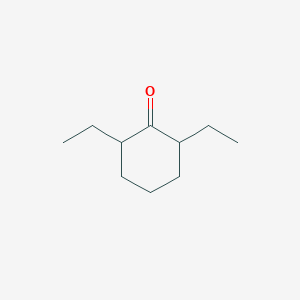

![molecular formula C8H14O B094567 1-Oxaspiro[2.6]nonane CAS No. 185-85-3](/img/structure/B94567.png)

1-Oxaspiro[2.6]nonane

Descripción general

Descripción

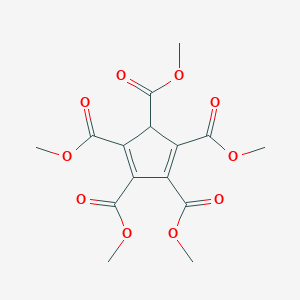

1-Oxaspiro[2.6]nonane is a spirocyclic compound, which is a class of organic compounds characterized by their unique structure that includes a quaternary carbon atom that is a part of two rings simultaneously. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug discovery and material science.

Synthesis Analysis

The synthesis of various oxaspiro nonane derivatives has been reported through different synthetic routes. For instance, novel thia/oxa-azaspiro[3.4]octanes have been synthesized using robust and step-economic routes, designed to serve as multifunctional modules for drug discovery . Additionally, a new class of oxy-oxazolidinones, namely 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, has been synthesized via O-acylated α-hydroxyamides . A straightforward synthesis of the 1-oxaspiro[4.4]nonane skeleton from a D-glucose-derived substrate has been developed, utilizing ring-closing metathesis reactions . Moreover, a two-step synthesis of symmetric 2,7-dialkyl-1,6-dioxaspiro[4.4]nonanes has been achieved through double Michael addition and subsequent spiroketalization .

Molecular Structure Analysis

The molecular structure and stereochemistry of oxaspiro nonane derivatives have been elucidated using various spectroscopic techniques. For example, the structural and stereochemical assignment of diastereoisomeric oxaspiro[4.4]nonane derivatives was achieved using modern gradient-based 1D and 2D NMR experiments . The absolute configurations of enantiomers of 1-azaspiro[4.4]nonane-2,6-dione were determined after resolving the racemic mixture via chiral acetals .

Chemical Reactions Analysis

Oxaspiro nonane derivatives undergo a variety of chemical reactions. Catalytic transformations of 1,6-dioxaspiro[4.4]nonanes have been studied, revealing isomerization, decarbonylation, and isomerization to aliphatic ketones and γ-diketones . The photoinitiated cationic polymerization of 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has been investigated, leading to the formation of poly(alkylene−carbonate−ketone) without common side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxaspiro nonane derivatives are influenced by their unique spirocyclic structure. For instance, the spiromonomer 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is liquid at room temperature, which is advantageous for its polymerization . The identification of 2-ethyl-1,6-dioxaspiro[4.4]nonane as an aggregation pheromone in bark beetles highlights the biological significance of these compounds and their potential as bioactive molecules .

Aplicaciones Científicas De Investigación

Synthesis of Spiroaminals : 1-Oxaspiro[2.6]nonane derivatives are integral to the core structures of several natural and synthetic compounds with significant biological activities. The complexity and novelty of these spiroaminals make them challenging yet rewarding targets for chemical synthesis (Sinibaldi & Canet, 2008).

Model Studies in Synthesis : As part of the synthetic study of anisatin, derivatives of 1-Oxaspiro[2.6]nonane were synthesized. These studies are crucial for developing methodologies for creating complex natural products (Kato, Kitahara, & Yoshikoshi, 1985).

Formation of Oxaspiro Skeletons : The Nicholas reaction has been employed to create 1-Oxaspiro[2.6]nonane frameworks, demonstrating the utility of this method in constructing diverse molecular skeletons (Mukai, Yamashita, Sassa, & Hanaoka, 2002).

Bioactive Compound Synthesis : Functionalized derivatives of 1-Oxaspiro[2.6]nonane have been synthesized, contributing to the structural diversity of bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Spironucleosides Synthesis : The synthesis of a 1-Oxaspiro[2.6]nonane skeleton from D-glucose-derived substrates, and its conversion into spironucleosides, showcases its potential in nucleoside analogues development (Maity, Achari, Drew, & Mandal, 2010).

Stereochemical Analysis : Detailed structural and stereochemical analysis of oxaspiro[4.4]nonane derivatives has been performed, demonstrating the importance of advanced spectroscopic techniques in elucidating complex molecular structures (Ortuño, Parella, Planas, & Ventura, 1996).

Mn(III)-Based Oxidation Applications : The Mn(III)-based reaction was utilized to synthesize 2-oxa-7-azaspiro[4.4]nonanediones, a variant of 1-Oxaspiro[2.6]nonane, illustrating the flexibility of oxidative strategies in synthesizing spiro compounds (Huynh, Nguyen, & Nishino, 2017).

Tumor Necrosis Factor-Alpha Inhibitors : Novel oxaspiro[4.4]nonane beta-benzamido hydroxamic scaffolds have been synthesized, leading to the discovery of potent inhibitors of tumor necrosis factor-alpha, highlighting the compound's relevance in medicinal chemistry (Ott et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-oxaspiro[2.6]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-6-8(5-3-1)7-9-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULNQKPEYCYFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349095 | |

| Record name | 1-oxaspiro[2.6]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185-85-3 | |

| Record name | 1-oxaspiro[2.6]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the key chemical reaction that 1-oxaspiro[2.6]nonane undergoes as described in the research paper?

A1: The research paper focuses on the acid-catalyzed ring opening of 1-oxaspiro[2.6]nonane. [] This reaction involves the breaking of the ether bond within the spirocyclic structure, leading to the formation of a new linear or cyclic molecule. The specific reaction described involves a 1,5 hydrogen shift, highlighting a potential rearrangement mechanism under acidic conditions. []

Q2: Can you elaborate on the significance of the "1,5 hydrogen shift" mentioned in the paper's title?

A2: A 1,5 hydrogen shift is a type of sigmatropic rearrangement where a hydrogen atom migrates within a molecule across a system of five atoms. In the context of this research, the acid-catalyzed ring opening of 1-oxaspiro[2.6]nonane likely proceeds through a mechanism involving this 1,5 hydrogen shift. [] This shift is significant because it influences the structure of the final product(s) formed. Further investigation into the specific mechanistic details and how different reaction conditions might affect this shift would be valuable areas of research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

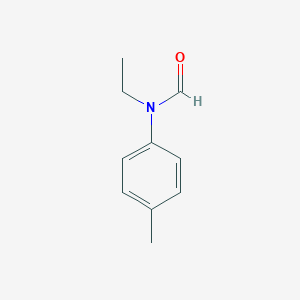

![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)